An In-Depth Technical Guide to Sodium Sulfanilate Dihydrate for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Sodium Sulfanilate Dihydrate for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Aromatic Sulfonate
Sodium sulfanilate dihydrate (C₆H₆NNaO₃S · 2H₂O) is the sodium salt of sulfanilic acid, an important aromatic sulfonic acid.[1] This crystalline powder holds significance in diverse fields, including the manufacturing of dyes and in various pharmaceutical applications owing to its sulfonating properties.[] Its utility as a versatile building block for the synthesis of a wide array of organosulfur compounds further underscores its importance in chemical synthesis and drug discovery.[3] This guide aims to provide a detailed exploration of its molecular weight, structure, and key characteristics to support its effective application in research and development.
Core Molecular and Physical Characteristics
A thorough understanding of the fundamental properties of sodium sulfanilate dihydrate is paramount for its successful application in experimental design and synthesis.
Molecular Weight and Formula
The molecular formula of sodium sulfanilate dihydrate is C₆H₁₀NNaO₅S, corresponding to a molecular weight of 231.20 g/mol .[][4][5][6][7][8] The anhydrous form, sodium sulfanilate, has a molecular weight of approximately 195.17 g/mol .[9]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀NNaO₅S | [][4][6] |
| Molecular Weight | 231.20 g/mol | [8] |
| CAS Number | 6106-22-5 | [4][7][8][10] |
| Appearance | White to off-white crystalline powder | [5][9] |
| Solubility in Water | 170 g/L | [7][10] |
Chemical Structure and Crystallography
The structure of sodium sulfanilate dihydrate consists of a sodium cation (Na⁺), a sulfanilate anion (4-aminobenzenesulfonate), and two molecules of water of hydration. The sulfanilate anion features a central benzene ring substituted with an amino group (-NH₂) and a sulfonate group (-SO₃⁻).
A detailed crystallographic study has shown that sodium sulfanilate dihydrate crystallizes in the orthorhombic space group Pbca.[11] In the crystal lattice, the sodium ion is coordinated to oxygen atoms in a distorted octahedral geometry. The amino group of the sulfanilate ion exhibits significant distortion from a planar conformation, which is partly attributed to hydrogen bonding within the crystal structure.[11]
Caption: 2D representation of the chemical structure of sodium sulfanilate dihydrate.
Applications in Research and Drug Development
The unique chemical properties of sodium sulfanilate dihydrate make it a valuable reagent in several scientific and industrial processes.
Role in Chemical Synthesis
Sodium sulfinates, including sodium sulfanilate, are versatile building blocks in organic synthesis.[3] They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the reaction conditions, enabling the formation of S-S, N-S, and C-S bonds. This reactivity is crucial for synthesizing a variety of organosulfur compounds such as thiosulfonates, sulfonamides, sulfides, and sulfones.[3]
Caption: Synthetic utility of sodium sulfanilate in forming various organosulfur compounds.
Pharmaceutical Relevance
In the pharmaceutical industry, sulfonate salts are utilized for their ability to modify the physicochemical properties of active pharmaceutical ingredients (APIs).[1] The formation of sulfonate salts can improve solubility, stability, and bioavailability. While there have been regulatory concerns regarding the potential for genotoxic sulfonate ester impurities, sulfonic acids remain an important tool in salt selection studies during drug development.[1]
Experimental Protocol: Purity Assessment by Titration
Ensuring the purity of sodium sulfanilate dihydrate is critical for its use in sensitive applications. One common method for assaying its purity is through titration.
Objective: To determine the purity of a sodium sulfanilate dihydrate sample by titration with a standardized solution of sodium nitrite.
Principle: This method is based on the diazotization reaction, where the primary aromatic amine (the amino group on the sulfanilate) reacts with nitrous acid (formed in situ from sodium nitrite and an acid) to form a diazonium salt. The endpoint is detected potentiometrically or with an indicator.
Materials:
-
Sodium sulfanilate dihydrate sample
-
0.1 M Sodium nitrite (NaNO₂) solution, standardized
-
Hydrochloric acid (HCl), concentrated
-
Potassium bromide (KBr)
-
Starch-iodide paper (or a potentiometer)
-
Distilled water
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the sodium sulfanilate dihydrate sample and dissolve it in 100 mL of distilled water in a 250 mL beaker.
-
Acidification: Add 20 mL of concentrated hydrochloric acid and 1 g of potassium bromide to the solution.
-
Titration Setup: Cool the beaker in an ice bath to maintain a temperature between 0-5 °C. Place a magnetic stirrer in the beaker and begin gentle stirring.
-
Titration: Titrate the chilled solution slowly with the standardized 0.1 M sodium nitrite solution.
-
Endpoint Detection:
-
Indicator Method: Towards the end of the titration, periodically remove a drop of the solution and test it on starch-iodide paper. The endpoint is reached when the drop immediately produces a blue-black color on the paper.
-
Potentiometric Method: Immerse a platinum and a calomel electrode into the solution and monitor the potential. The endpoint is indicated by a sharp change in potential.
-
-
Calculation: Calculate the percentage purity of sodium sulfanilate dihydrate using the following formula:
% Purity = (V × M × 231.20) / (W × 10)
Where:
-
V = Volume of sodium nitrite solution used (in mL)
-
M = Molarity of the sodium nitrite solution
-
231.20 = Molecular weight of sodium sulfanilate dihydrate
-
W = Weight of the sample taken (in g)
-
Trustworthiness: The accuracy of this protocol relies on the precise standardization of the sodium nitrite solution and careful temperature control during the titration. The use of a potentiometer for endpoint detection can provide more objective and reproducible results compared to the indicator method.
Conclusion
Sodium sulfanilate dihydrate is a compound with well-defined molecular and structural characteristics that underpin its wide-ranging applications in both industrial and research settings. For scientists and professionals in drug development, a comprehensive understanding of its properties, from its molecular weight to its reactivity, is essential for leveraging its full potential in the synthesis of novel compounds and the formulation of new pharmaceutical products. The methodologies and data presented in this guide offer a solid foundation for the informed and effective use of this versatile chemical.
References
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Bats, J. W., & Coppens, P. (1975). The crystal structure of sodium sulfanilate dihydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(5), 1467-1472. [Link]
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American Elements. Sodium Sulfanilate Dihydrate. [Link]
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ChemWhat. SODIUM SULFANILATE DIHYDRATE CAS#: 6106-22-5. [Link]
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PubChem. Sodium sulfanilate. [Link]
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Global Substance Registration System. SODIUM SULFANILATE DIHYDRATE. [Link]
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ResearchGate. Growth and characterization of sodium sulfanilate dihydrate (SSDH) crystals for NLO applications | Request PDF. [Link]
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Global Substance Registration System. SODIUM SULFANILATE DIHYDRATE. [Link]
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Mondal, S., & Ghorai, P. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC advances, 10(56), 33931-33975. [Link]
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Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of pharmaceutical sciences, 99(7), 2948-2961. [Link]
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